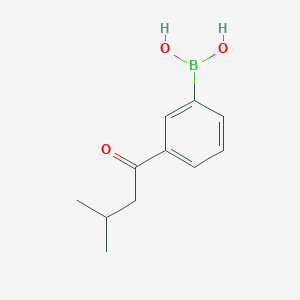

3-(Isopentanoyl)phenylboronic acid

描述

3-(Isopentanoyl)phenylboronic acid is an organoboron compound with the molecular formula C11H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopentanoyl group at the third position. This compound is known for its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentanoyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with phenylboronic acid and isopentanoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: Phenylboronic acid is reacted with isopentanoyl chloride in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions

3-(Isopentanoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The isopentanoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Suzuki–Miyaura Coupling: Biaryl or substituted alkenes.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

科学研究应用

Organic Synthesis

Reactivity and Mechanism:

Boronic acids, including 3-(isopentanoyl)phenylboronic acid, are widely used in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.

Key Applications:

- Suzuki-Miyaura Coupling: This compound can be utilized as a reagent in the Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds which are important in pharmaceuticals and agrochemicals .

- Catalyst Development: It serves as a precursor for developing novel catalysts that enhance reaction efficiency and selectivity in organic transformations .

Biomedical Applications

Drug Delivery Systems:

The dynamic nature of boronic acids allows them to form stable yet reversible interactions with biomolecules, making them ideal candidates for drug delivery systems.

Case Studies:

- Stimuli-Responsive Hydrogels: Research indicates that polymers incorporating phenylboronic acid derivatives can be engineered to respond to physiological stimuli (e.g., pH changes), releasing therapeutic agents in a controlled manner .

- Biosensors: The ability of this compound to selectively bind diols enables its use in biosensors for detecting glucose and other carbohydrates, which is particularly relevant for diabetes management .

Materials Science

Smart Materials:

The incorporation of boronic acids into polymer matrices has led to the development of smart materials with self-healing properties and enhanced mechanical performance.

Applications:

- Self-Healing Polymers: Boronic acid-based polymers can undergo dynamic covalent bonding, allowing materials to repair themselves after damage. This property has potential applications in coatings and structural materials .

- Thermal and Mechanical Properties: The integration of this compound into polymer systems can improve thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and automotive industries .

Analytical Chemistry

Chemical Sensors:

The selective binding properties of boronic acids are exploited in analytical chemistry to develop sensors for various analytes.

Applications:

- Detection of Biomolecules: The compound can be used to create sensors that detect specific biomolecules through changes in fluorescence or conductivity upon binding with target analytes .

- Environmental Monitoring: Its application extends to environmental science where it can be employed in sensors for detecting pollutants or hazardous substances through selective binding interactions.

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient carbon-carbon bond formation |

| Biomedical | Drug Delivery Systems | Controlled release based on physiological stimuli |

| Materials Science | Smart Materials (self-healing polymers) | Enhanced durability and repair capabilities |

| Analytical Chemistry | Chemical Sensors | High selectivity for biomolecule detection |

作用机制

The mechanism of action of 3-(Isopentanoyl)phenylboronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl or substituted alkene product.

相似化合物的比较

3-(Isopentanoyl)phenylboronic acid can be compared with other phenylboronic acid derivatives:

Phenylboronic Acid: Lacks the isopentanoyl group, making it less sterically hindered and more reactive in certain reactions.

3-(Acetyl)phenylboronic Acid: Contains an acetyl group instead of an isopentanoyl group, leading to different reactivity and steric properties.

3-(Propionyl)phenylboronic Acid: Has a propionyl group, which is smaller than the isopentanoyl group, affecting its reactivity and applications.

These comparisons highlight the unique steric and electronic properties of this compound, making it suitable for specific applications in organic synthesis .

生物活性

3-(Isopentanoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula and a molecular weight of 288.19 g/mol. It features a boron atom bonded to a phenyl group with an isopentanoyl substituent at the meta position. This unique structure influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of phenylboronic acids, including derivatives like this compound. For instance, related compounds have shown activity against various pathogens:

- Candida albicans : Moderate antifungal activity has been noted.

- Aspergillus niger : Higher activity compared to other fungal strains.

- Bacillus cereus : Demonstrated lower Minimum Inhibitory Concentration (MIC) values than established antifungal agents like Tavaborole, suggesting promising antibacterial properties .

The mechanism through which this compound exerts its biological effects involves interactions with specific biological targets, such as enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can disrupt enzyme function or alter receptor signaling pathways. This property is particularly relevant in the context of drug development for conditions such as diabetes and cancer .

Medicinal Chemistry

This compound may serve as a lead compound in the development of new pharmaceuticals targeting various diseases. Its ability to interact with biological molecules makes it a candidate for further research into drug formulations aimed at treating infections or metabolic disorders .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic structures. Its role as a reactant underscores its versatility in chemical synthesis applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of phenylboronic acids and their derivatives:

- Study on Antimicrobial Activity : A study found that phenylboronic acids exhibited varying degrees of antimicrobial activity against bacteria and fungi, highlighting their potential as therapeutic agents .

- Nanovector Development : Research has demonstrated that phenylboronic acid-decorated nanoparticles can enhance drug delivery specifically to cancer cells, improving therapeutic efficacy without systemic toxicity .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₇H₂₅BO₃ | Acyl substitution at meta position |

| Phenylboronic Acid Pinacol Ester | C₁₂H₁₇BO₂ | Basic structure without substituents |

| 4-Isobutylphenylboronic Acid | C₁₅H₂₃BO₂ | Branched alkyl group enhancing solubility |

This table illustrates how this compound differs from other phenylboronic acids in terms of structure and potential applications.

属性

IUPAC Name |

[3-(3-methylbutanoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-8(2)6-11(13)9-4-3-5-10(7-9)12(14)15/h3-5,7-8,14-15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVNWWSPVGZJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)CC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。